molecular formula C10H9ClN2O3 B8387804 Methyl 2-chloro-5-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Methyl 2-chloro-5-oxo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No. B8387804
M. Wt: 240.64 g/mol
InChI Key: GOICWDVKORGDFR-UHFFFAOYSA-N
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Patent
US09133158B2

Procedure details

2-Chloro-7,8-dihydro-5H-[1,6]naphthyridine-6-carboxylic acid methyl ester (226.7 mg, 1 mmol) was dissolved in CCl4 (3.57 mL) and MeCN (0.357 mL) at room temperature before adding NaIO4 (0.643 g) in 1 mL of H2O, followed by RuCl3.hydrate (62.2 mg). The reaction mixture was stirred vigorously at room temperature for 2 hours. After dilution with DCM, it was filtered through Celite and the filter cake was washed three times with DCM. The combined organic solution was concentrated in vacuo to give a crude product. Flash column chromatography separation (silica gel, 12 g, 20% EtOAc in hexane) then afforded the tile compound (143 mg, 60%) as a white solid. MS: 241.1 (M+H+).
Quantity
226.7 mg
Type
reactant
Reaction Step One
Name
Quantity
3.57 mL
Type
solvent
Reaction Step One
Name
Quantity
0.357 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NaIO4
Quantity
0.643 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
RuCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrate
Quantity
62.2 mg
Type
reactant
Reaction Step Four
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([N:5]1[CH2:14][CH2:13][C:12]2[N:11]=[C:10]([Cl:15])[CH:9]=[CH:8][C:7]=2[CH2:6]1)=[O:4].CC#N.[OH2:19]>C(Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3]([N:5]1[CH2:14][CH2:13][C:12]2[N:11]=[C:10]([Cl:15])[CH:9]=[CH:8][C:7]=2[C:6]1=[O:19])=[O:4]

Inputs

Step One
Name
Quantity
226.7 mg
Type
reactant
Smiles
COC(=O)N1CC=2C=CC(=NC2CC1)Cl
Name
Quantity
3.57 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.357 mL
Type
reactant
Smiles
CC#N
Name
NaIO4
Quantity
0.643 g
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Three
Name
RuCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
hydrate
Quantity
62.2 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred vigorously at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After dilution with DCM, it was filtered through Celite
WASH
Type
WASH
Details
the filter cake was washed three times with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude product
CUSTOM
Type
CUSTOM
Details
Flash column chromatography separation (silica gel, 12 g, 20% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)N1C(C=2C=CC(=NC2CC1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 143 mg
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.